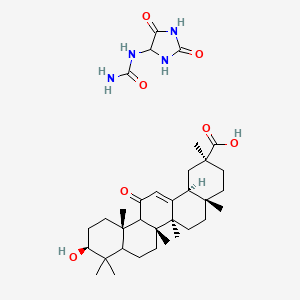

Allantoin Glycyrrhetinic Acid

Beschreibung

Eigenschaften

CAS-Nummer |

4572-09-2 |

|---|---|

Molekularformel |

C30H46O4.C4H6N4O3 C34H52N4O7 |

Molekulargewicht |

628.8 g/mol |

IUPAC-Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C30H46O4.C4H6N4O3/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;5-3(10)6-1-2(9)8-4(11)7-1/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);1H,(H3,5,6,10)(H2,7,8,9,11)/t19-,21-,22-,23+,26+,27-,28-,29+,30+;/m0./s1 |

InChI-Schlüssel |

PCWYUXROTNZZHR-IHMBCTQLSA-N |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C1(C(=O)NC(=O)N1)NC(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Allantoin glycyrrhetinic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synergistic Soothing and Regenerative Potential of Allantoin Glycyrrhetinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin (B1664786) Glycyrrhetinic Acid is a conjugate molecule that combines the well-established soothing and skin-regenerative properties of allantoin with the potent anti-inflammatory effects of glycyrrhetinic acid. This complex is increasingly utilized in dermatological and cosmetic formulations to address a spectrum of skin conditions characterized by irritation, inflammation, and impaired barrier function. This technical guide provides an in-depth exploration of the core mechanisms of action of each constituent, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While direct mechanistic studies on the Allantoin Glycyrrhetinic Acid complex are limited, this guide elucidates the individual contributions of allantoin and glycyrrhetinic acid to its overall therapeutic potential, which is believed to be a result of their combined, complementary actions.[1][2][3][4][5]

Allantoin: Mechanism of Action

Allantoin, a diureide of glyoxylic acid, is a multifaceted molecule renowned for its wound-healing, moisturizing, and soothing properties.[6][7] Its mechanism of action is primarily centered on promoting cellular proliferation and modulating the inflammatory response.

Wound Healing and Cellular Proliferation

Allantoin stimulates the proliferation of fibroblasts and keratinocytes, key cells in the process of wound healing and epidermal regeneration.[8] This proliferative effect contributes to accelerated tissue repair and re-epithelialization. Furthermore, allantoin promotes the synthesis of extracellular matrix components, such as collagen, which are crucial for restoring the structural integrity of the skin.[9][10]

Anti-inflammatory and Anti-irritant Properties

Allantoin exhibits notable anti-inflammatory and anti-irritant effects. It has been shown to modulate the inflammatory response, in part by reducing the infiltration of inflammatory cells at the site of injury.[9][10] Studies have also demonstrated its ability to inhibit the release of inflammatory mediators. For instance, in a model of pseudoallergic reactions, allantoin was shown to dose-dependently inhibit the release of β-hexosaminidase and histamine (B1213489) from mast cells.[11] It also reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-8.[11]

Keratolytic and Moisturizing Effects

Allantoin possesses keratolytic properties, aiding in the desquamation of the stratum corneum by disrupting the cohesion of corneocytes.[6] This action helps to soften the skin and remove dead skin cells. Additionally, allantoin contributes to skin hydration by increasing the water content of the extracellular matrix.[6][7]

Glycyrrhetinic Acid: Mechanism of Action

Glycyrrhetinic acid, a pentacyclic triterpenoid (B12794562) derived from the hydrolysis of glycyrrhizin (B1671929) from licorice root, is a potent anti-inflammatory agent with a well-characterized mechanism of action.[12][13]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

A primary mechanism of glycyrrhetinic acid's anti-inflammatory effect is its inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for the conversion of active cortisol to inactive cortisone. By inhibiting 11β-HSD2, glycyrrhetinic acid increases the local concentration of cortisol, thereby potentiating its anti-inflammatory and immunosuppressive effects.

Modulation of Inflammatory Signaling Pathways

Glycyrrhetinic acid exerts significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: Glycyrrhetinic acid has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, which in turn blocks the nuclear translocation of the active p65 subunit.[14][16]

-

MAPK Pathway: Glycyrrhetinic acid can also suppress the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38. The MAPK pathway plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.

-

PI3K/Akt Pathway: Some studies suggest that glycyrrhetinic acid's anti-inflammatory effects are also mediated through the PI3K/Akt signaling pathway.[9][15][17]

Inhibition of Pro-inflammatory Mediators

Through the modulation of these signaling pathways, glycyrrhetinic acid effectively reduces the production of a wide range of pro-inflammatory mediators, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[11][15]

-

Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[12][15][16]

-

Other Mediators: Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO).[15]

Quantitative Data

The following tables summarize key quantitative data for the biological activities of Allantoin and Glycyrrhetinic Acid.

Table 1: In Vitro Anti-inflammatory and Anti-allergic Effects of Allantoin

| Assay | Cell Line | Stimulant | Concentration of Allantoin | Observed Effect | Reference |

| β-Hexosaminidase Release | RBL-2H3 | Compound 48/80 | Dose-dependent | Inhibition of release | [11] |

| Histamine Release | RBL-2H3 | Compound 48/80 | Dose-dependent | Inhibition of release | [11] |

| TNF-α Production | RBL-2H3 | Compound 48/80 | Dose-dependent | Reduction in levels | [11] |

| IL-8 Production | RBL-2H3 | Compound 48/80 | Dose-dependent | Reduction in levels | [11] |

Table 2: In Vivo Wound Healing Effects of Allantoin

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Excisional wound in rats | 5% Allantoin emulsion | 14 days | Accelerated re-epithelialization, reduced inflammatory cell infiltration, and increased collagen deposition compared to control. | [9][10][18] |

Table 3: Inhibitory Activity of Glycyrrhetinic Acid on 11β-Hydroxysteroid Dehydrogenase

| Enzyme | Source | IC50 | Reference |

| 11β-HSD2 | Rat | ~15 nM | [19] |

Table 4: In Vitro Anti-inflammatory Effects of Glycyrrhetinic Acid

| Assay | Cell Line | Stimulant | Concentration of Glycyrrhetinic Acid | Observed Effect | Reference |

| NF-κB Activity | HepG2 | TNF-α | Concentration-dependent | Attenuation of NF-κB activity | [14] |

| NO Production | RAW 264.7 | LPS | 25-75 µM | Significant inhibition | [15] |

| PGE2 Production | RAW 264.7 | LPS | 25-75 µM | Significant inhibition | [15] |

| TNF-α Production | RAW 264.7 | LPS | 25-75 µM | Dose-dependent reduction | [15] |

| IL-6 Production | RAW 264.7 | LPS | 25-75 µM | Dose-dependent reduction | [15] |

| IL-1β Production | RAW 264.7 | LPS | 25-75 µM | Dose-dependent reduction | [15] |

Experimental Protocols

NF-κB Reporter Assay (Glycyrrhetinic Acid)

This assay is used to quantify the effect of a compound on the activity of the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HepG2, HEK293) is cultured in appropriate media. The cells are then transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

-

Treatment: After transfection, the cells are treated with various concentrations of glycyrrhetinic acid for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 10-20 ng/mL) or lipopolysaccharide (LPS), for a defined duration (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal (representing NF-κB activity) is normalized to the Renilla luciferase signal.

-

Data Analysis: The normalized luciferase activity in the treated groups is compared to that of the stimulated, untreated control group to determine the inhibitory effect of glycyrrhetinic acid.

Excisional Wound Healing Model in Rats (Allantoin)

This in vivo model is used to assess the wound healing properties of a topical agent.

-

Animal Model: Wistar rats are typically used. The dorsal hair of the rats is shaved, and the area is disinfected.

-

Wound Creation: Under anesthesia, a full-thickness excisional wound of a standardized diameter (e.g., 6-8 mm) is created on the dorsum of each rat using a biopsy punch.[20]

-

Treatment: The wounds are topically treated with a formulation containing allantoin (e.g., 5% emulsion) or a vehicle control, typically once daily.

-

Wound Area Measurement: The wound area is measured at regular intervals (e.g., days 3, 7, 14, 21) using planimetry. The percentage of wound contraction is calculated.

-

Histological Analysis: On specific days post-wounding, animals are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's trichrome staining can be used to evaluate collagen deposition.

-

Data Analysis: The wound contraction rates and histological scores for various parameters are compared between the allantoin-treated and control groups.

Fibroblast Proliferation Assay (Allantoin)

This in vitro assay is used to determine the effect of a compound on the proliferation of fibroblasts.

-

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of allantoin. A positive control (e.g., a known growth factor) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a defined period (e.g., 24-72 hours).

-

Proliferation Assessment: Cell proliferation can be measured using various methods:

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: This assay measures the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

-

Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The proliferation in the allantoin-treated groups is compared to the negative control to determine the effect on cell growth.

Signaling Pathway and Workflow Visualizations

Caption: Glycyrrhetinic Acid inhibits the NF-κB signaling pathway.

Caption: Allantoin promotes wound healing through multiple mechanisms.

Caption: Experimental workflow for in vivo wound healing studies.

Conclusion

Allantoin and Glycyrrhetinic Acid, through their distinct yet complementary mechanisms of action, provide a powerful combination for managing skin conditions characterized by inflammation and impaired healing. Allantoin promotes tissue regeneration and provides a soothing effect, while glycyrrhetinic acid delivers potent, targeted anti-inflammatory action by modulating key signaling pathways. The this compound complex harnesses these individual properties, offering a multifaceted approach to skin care and dermatological therapy. Further research into the potential synergistic effects of this complex could unveil even greater therapeutic potential and pave the way for novel drug development in dermatology.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. myrevea.com [myrevea.com]

- 3. akema.it [akema.it]

- 4. ewg.org [ewg.org]

- 5. paulaschoice.es [paulaschoice.es]

- 6. What is the mechanism of Allantoin? [synapse.patsnap.com]

- 7. prequelskin.com [prequelskin.com]

- 8. Allantoin: The Soothing and Restorative Active for Soft, Repaired Skin [eneomey.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of glycyrrhetinic acid derivatives on lipoxygenase and prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 18Beta-Glycyrrhetinic Acid Attenuates H2O2-Induced Oxidative Damage and Apoptosis in Intestinal Epithelial Cells via Activating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improvement of diabetic wound healing by topical application of Vicenin-2 hydrocolloid film on Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Allantoin Glycyrrhetinic Acid: A Technical Guide to its Synthesis, Discovery, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) and Glycyrrhetinic Acid are two well-established compounds with significant therapeutic properties, primarily recognized for their anti-inflammatory and skin-soothing effects. The combination of these two molecules into a complex, Allantoin Glycyrrhetinic Acid, aims to leverage the synergistic benefits of both components for enhanced efficacy in dermatological and pharmaceutical applications. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanisms of action of this compound, with a focus on its constituent parts. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support research and development efforts in this area.

Introduction

This compound is a complex formed from Allantoin and Glycyrrhetinic Acid.[1][2] This combination is designed to capitalize on the distinct yet complementary therapeutic actions of each molecule. Allantoin is known for its moisturizing, keratolytic, and wound-healing properties, while Glycyrrhetinic Acid, the active metabolite of glycyrrhizin (B1671929) from licorice root, is a potent anti-inflammatory agent.[3][4] The resulting complex is utilized in various topical formulations for its enhanced skin-soothing and protective effects.[5][6]

Discovery of Allantoin

Allantoin was first isolated in 1800 by Italian physician Michele Francesco Buniva and French chemist Louis Nicolas Vauquelin, who initially believed it to be present in amniotic fluid.[7][8] In 1821, French chemist Jean Louis Lassaigne correctly identified it in the allantoic fluid of cows, naming it "l'acide allantoique".[7][8] The synthesis of allantoin from uric acid was achieved in 1837 by German chemists Friedrich Wöhler and Justus Liebig, who renamed it "allantoïn".[7][8] Allantoin is a major metabolic intermediate in most organisms, including animals, plants, and bacteria, produced from the oxidation of uric acid.[9]

Discovery of Glycyrrhetinic Acid

Glycyrrhetinic acid is a pentacyclic triterpenoid (B12794562) derivative that is the aglycone of glycyrrhizin.[4] Glycyrrhizin is the primary sweet-tasting component of licorice root (Glycyrrhiza glabra).[10] The extraction and use of licorice root in traditional medicine date back thousands of years. The isolation of glycyrrhizin and the subsequent hydrolysis to yield glycyrrhetinic acid were significant milestones in phytochemistry. Glycyrrhetinic acid itself is now known to be the primary active metabolite responsible for the pharmacological effects of licorice.[11]

The Genesis of this compound

The "discovery" of this compound is not a discovery in the traditional sense of isolating a new natural compound. Instead, it represents a deliberate formulation of a complex or salt from two existing, well-characterized molecules. The rationale for its creation stems from the desire to combine the anti-inflammatory power of glycyrrhetinic acid with the skin-healing and soothing properties of allantoin in a single ingredient. A United States patent describes the creation of novel salts of allantoin, including with glycyrrhetinic acid, for the treatment of inflammatory and allergic dermatoses.[12]

Synthesis of this compound and its Components

The synthesis of this compound involves the preparation of its individual components, followed by their combination to form the complex.

Synthesis of Allantoin

Allantoin can be synthesized through several methods. The most common industrial methods include:

-

Oxidation of Uric Acid: This classic method involves the oxidation of uric acid using oxidizing agents like potassium permanganate.[13]

-

Condensation of Glyoxylic Acid and Urea (B33335): This is a widely used industrial method where glyoxylic acid and urea are reacted, often in the presence of a catalyst.[14][15]

Table 1: Quantitative Data for Allantoin Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reference |

| Oxidation of Uric Acid | Uric Acid | Potassium Permanganate, Sodium Hydroxide, Acetic Acid | 64-75% | [13] |

| Condensation | Glyoxylic Acid, Urea | Co[PyPS]2Mo11VO40, Microwave | 89.3% | [14] |

| Condensation | Glyoxylic Acid, Urea | Mixture of hydrogen sulfate (B86663) and sulfuric acid | >75% | [15] |

-

Reaction Setup: In a microwave reactor, combine 0.1 mol of a 50% mass concentration glyoxylic acid solution with 0.3 mol of urea.

-

Catalyst Addition: Add 2.0 g of Co[PyPS]2Mo11VO40 catalyst to the mixture.

-

Reaction: Heat the reaction mixture to 90°C and maintain for 10 hours under microwave irradiation.

-

Isolation: After the reaction is complete, filter the mixture to remove the catalyst.

-

Purification: Recrystallize the obtained product to yield pure allantoin.

Synthesis of Glycyrrhetinic Acid

Glycyrrhetinic acid is primarily obtained through the hydrolysis of glycyrrhizin extracted from licorice root. Chemical synthesis is complex and not economically viable for large-scale production.[5][16]

-

Extraction and Hydrolysis: Glycyrrhizin is extracted from licorice root and then hydrolyzed using acids (e.g., sulfuric acid) or enzymes to cleave the glucuronic acid moieties, yielding glycyrrhetinic acid.[17][18]

Table 2: Quantitative Data for Glycyrrhetinic Acid Preparation

| Method | Starting Material | Key Reagents | Typical Purity | Reference |

| Acid Hydrolysis | Glycyrrhizic Acid Powder | Organic solvent, Acetic acid, Mineral acid, Alkali | >98% (HPLC) | [18] |

| Microwave-assisted Acid Hydrolysis | Crude Glycyrrhizic Acid | Dilute Sulfuric Acid, Chloroform | 60-90% conversion | [17] |

-

Extraction and Purification: Dissolve crude glycyrrhizic acid powder in an organic solvent and perform extraction and purification to obtain an extract.

-

Hydrolysis and Acetylation: In acetic acid, perform catalytic hydrolysis with a mineral acid, followed by acetylation to obtain acetyl glycyrrhetinic acid.

-

Deacetylation: Add water or alcohol to the acetyl glycyrrhetinic acid and hydrolyze under alkaline conditions to obtain crude glycyrrhetinic acid.

-

Purification: Dissolve the crude product in an organic solvent, decolorize with activated carbon under reflux, and crystallize to obtain glycyrrhetinic acid with a purity of over 97%.

-

Recrystallization: Further recrystallization with an organic solvent can yield glycyrrhetinic acid with a purity of over 98% (HPLC).

Synthesis of this compound Complex

The synthesis of the this compound complex is described in a US patent as a straightforward combination of the two components.[12]

-

Mixing: Thoroughly mix 5 grams of glycyrrhetinic acid with 2 grams of allantoin.

-

Trituration: Add a few drops (e.g., five drops) of boiling, distilled water to the mixture.

-

Formation of Mass: Continue trituration until a semi-dry powdered mass is formed.

-

Drying: Dry the resulting mixture at approximately 160°F (71°C).

-

Final Product: The resulting compound is this compound. The patent specifies a composition of approximately 70% glycyrrhetinic acid and 30% allantoin.

Table 3: Physicochemical Properties of Allantoin and Glycyrrhetinic Acid

| Property | Allantoin | Glycyrrhetinic Acid |

| Chemical Formula | C4H6N4O3 | C30H46O4 |

| Molar Mass | 158.12 g/mol | 470.68 g/mol |

| Appearance | White, odorless, crystalline powder | White crystalline powder |

| Melting Point | 230 °C (decomposes) | 297 °C |

| Solubility in Water | 0.57 g/100 mL (25 °C) | Insoluble |

| Solubility in other solvents | Soluble in alcohol, pyridine, NaOH | Soluble in ethanol, methanol, chloroform, ethyl acetate, pyridine, acetic acid |

Mechanism of Action

The therapeutic effects of this compound are a result of the combined mechanisms of its individual components.

Allantoin: Keratolytic, Moisturizing, and Cell Proliferation Effects

-

Keratolytic Action: Allantoin promotes the desquamation of the stratum corneum by disrupting the cohesion of corneocytes, leading to smoother skin.[19]

-

Moisturizing Effect: It increases the water content of the extracellular matrix, enhancing skin hydration.[19]

-

Cell Proliferation and Wound Healing: Allantoin stimulates the proliferation of fibroblasts and keratinocytes, which is crucial for wound healing and tissue regeneration.[19][20]

-

Anti-inflammatory Action: Allantoin can downregulate pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[19]

Glycyrrhetinic Acid: Potent Anti-inflammatory Action

-

Inhibition of Inflammatory Mediators: Glycyrrhetinic acid and its derivatives inhibit the production of inflammatory cytokines.[21] It has been shown to suppress the expression of iNOS and COX-2.[22]

-

Modulation of Signaling Pathways: It can modulate key inflammatory signaling pathways, including NF-κB and MAPK.[22][23] Studies have shown that it can block the NF-κB signaling pathway in vitro.

-

Glucocorticoid-like Effects: Glycyrrhetinic acid can enhance the function of steroid hormones, indirectly alleviating inflammation.[21]

Visualizing the Pathways and Processes

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Anti-inflammatory Signaling Pathways

Caption: Simplified anti-inflammatory signaling pathways of Allantoin and Glycyrrhetinic Acid.

Conclusion

This compound represents a synergistic combination of two molecules with well-documented therapeutic benefits. While not a novel discovery in the traditional sense, its formulation provides a multi-pronged approach to skin treatment by concurrently addressing inflammation, hydration, and cellular regeneration. The synthesis of this complex is straightforward, relying on established methods for producing its constituent parts. For researchers and drug development professionals, this compound offers a promising ingredient for the development of advanced dermatological and cosmetic products aimed at treating a variety of skin conditions. Further research into the specific synergistic effects and optimal formulation of this complex could yield even more effective therapeutic applications.

References

- 1. Synthesis and anti-inflammatory activities of glycyrrhetinic acid derivatives containing disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A new method for allantoin determination and its application in allantoin determination in Agrostemma githago L. Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae [frontiersin.org]

- 6. The antiinflammatory activity of glycyrrhetinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. specialchem.com [specialchem.com]

- 10. ewg.org [ewg.org]

- 11. EP0460412A1 - Process for the preparation of allantoin - Google Patents [patents.google.com]

- 12. paulaschoice.com [paulaschoice.com]

- 13. US4038287A - Compounds of allantoin with basic amino acids - Google Patents [patents.google.com]

- 14. akema.it [akema.it]

- 15. Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Allantoin from Valuable Romanian Animal and Plant Sources with Promising Anti-Inflammatory Activity as a Nutricosmetic Ingredient | MDPI [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cosmeticscience.net [cosmeticscience.net]

- 20. cosmeticsinfo.org [cosmeticsinfo.org]

- 21. cosmileeurope.eu [cosmileeurope.eu]

- 22. chemagent.su [chemagent.su]

- 23. MXPA02011158A - Allantoin-containing skin cream. - Google Patents [patents.google.com]

Allantoin Glycyrrhetinic Acid: A Technical Review for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanistic Pathways of a Promising Dermatological Agent

Introduction

Allantoin (B1664786) Glycyrrhetinic Acid is a complex that combines the well-documented therapeutic properties of two potent bioactive molecules: allantoin and glycyrrhetinic acid.[1] Allantoin, a diureide of glyoxylic acid, is renowned for its wound-healing, moisturizing, and soothing properties.[2][3] Glycyrrhetinic acid, a pentacyclic triterpenoid (B12794562) derived from licorice root, is a powerful anti-inflammatory and antioxidant agent.[4][5] The combination of these two molecules in a single complex offers a synergistic approach to dermatological treatment, targeting multiple aspects of skin health and disease. This technical guide provides a comprehensive review of the available scientific literature on Allantoin Glycyrrhetinic Acid, with a focus on its chemical synthesis, biological activities supported by quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Chemical Properties and Synthesis

Biological Activities and Quantitative Data

The biological activities of this compound are largely inferred from the individual properties of its constituent molecules. Both allantoin and glycyrrhetinic acid have been extensively studied for their therapeutic effects.

Anti-inflammatory Activity

Glycyrrhetinic acid is a well-known anti-inflammatory agent.[4] Studies have shown that it can significantly inhibit the expression of pro-inflammatory cytokines. For instance, in a study on IL-1β-induced SW982 cells, glycyrrhetinic acid at concentrations of 10, 20, and 40 μmol/L significantly inhibited the expression of IL-6, IL-8, and matrix metalloproteinase-1 (MMP-1).[10] Another study demonstrated that 18β-glycyrrhetinic acid significantly decreased the levels of TNF-α, IL-1β, and IL-6 in rats with cyclophosphamide-induced hepatotoxicity.[11] Allantoin-rich extracts have also demonstrated anti-inflammatory properties, with a snail secretion fraction showing 81.87 ± 2.34% inhibition of albumin denaturation.[12]

| Compound/Extract | Assay | Model | Concentration/Dose | Result | Reference |

| Glycyrrhetinic Acid | Inhibition of inflammatory factors | IL-1β-induced SW982 cells | 10, 20, 40 μmol/L | Significant inhibition of IL-6, IL-8, and MMP-1 expression | [10] |

| 18β-Glycyrrhetinic Acid | Reduction of pro-inflammatory cytokines | Cyclophosphamide-induced hepatotoxicity in rats | 25 and 50 mg/kg | Significant decrease in TNF-α, IL-1β, and IL-6 levels | [11] |

| Allantoin-rich snail secretion fraction | Inhibition of albumin denaturation | In vitro | Not specified | 81.87 ± 2.34% inhibition | [12] |

Antioxidant Activity

Both allantoin and glycyrrhetinic acid possess antioxidant properties. Ethanolic extracts of allantoin-containing plants have demonstrated significant antioxidant activity in various in-vitro assays, including DPPH radical scavenging (up to 90.25% for Plantago major), CUPRAC, and FRAP.[13] Derivatives of glycyrrhetinic acid have been shown to be potent inhibitors of reactive oxygen species (ROS) formation. In one study, two hydroxylated derivatives of 18β-glycyrrhetinic acid inhibited ROS formation by 50% and 51%, respectively, at a concentration of 1.0 mg/ml.[14]

| Compound/Extract | Assay | Result at 1 mg/mL | Reference |

| Plantago major extract (contains allantoin) | DPPH radical scavenging | 90.25% inhibition | [13] |

| Plantago major extract (contains allantoin) | CUPRAC | 1.789% reduction | [13] |

| Plantago major extract (contains allantoin) | FRAP | 1.321% reduction | [13] |

| Hydroxylated 18β-glycyrrhetinic acid derivative 1 | ROS formation inhibition | 50% inhibition | [14] |

| Hydroxylated 18β-glycyrrhetinic acid derivative 2 | ROS formation inhibition | 51% inhibition | [14] |

Wound Healing Activity

Allantoin is a well-established wound-healing agent.[2] Studies in rat models have demonstrated that topical application of a 5% allantoin emulsion can accelerate the wound healing process by regulating the inflammatory response and stimulating fibroblastic proliferation and extracellular matrix synthesis.[15][16][17] Glycyrrhetinic acid has also been shown to promote wound regeneration in fibroblast cell lines and in human studies, demonstrating faster healing of both superficial and deeper injuries compared to neomycin treatment.[18]

| Compound | Model | Treatment | Outcome | Reference |

| Allantoin | Excisional wound in rats | 5% emulsion | Accelerated wound closure, reduced inflammation, increased collagen deposition | [15][16][17] |

| Glycyrrhetinic Acid | Superficial injuries in humans | 1% cream | Complete healing in 5-6 days (vs. 9-10 days with neomycin) | [18] |

| Glycyrrhetinic Acid | Deeper injuries in humans | 1% cream | Optimal results in 8-9 days (vs. 11-12 days with neomycin) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to assess the skin irritation potential of a chemical.[19]

-

Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation, the tissues are washed and cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of a compound on the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: The transfected cells are treated with the test compound (this compound) at various concentrations for a specified duration.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis: The cells are lysed to release the luciferase enzymes.

-

Luciferase Activity Measurement: The luminescence from both firefly (NF-κB reporter) and Renilla (control) luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

MAPK Phosphorylation Western Blot Assay

This assay is used to assess the activation state of the MAPK signaling pathway.

-

Cell Culture and Treatment: Cells are treated with the test compound and/or a stimulant known to activate the MAPK pathway.

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., p-ERK, p-p38, p-JNK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and often normalized to the total amount of the respective MAPK protein. A decrease in phosphorylation indicates inhibition of the MAPK pathway.

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation. While direct studies on the complex are limited, the mechanisms of its individual components provide valuable insights.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Glycyrrhetinic acid has been shown to inhibit the activation of NF-κB.[20][21][22][23] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[20][22] By inhibiting NF-κB, glycyrrhetinic acid can downregulate the expression of various pro-inflammatory genes, including cytokines and chemokines.[4][24]

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. researchgate.net [researchgate.net]

- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Allantoin synthesis - chemicalbook [chemicalbook.com]

- 9. longchangchemical.com [longchangchemical.com]

- 10. Anti-inflammatory effect of glycyrrhetinic acid in IL-1β-induced SW982 cells and adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 18β-Glycyrrhetinic acid exerts protective effects against cyclophosphamide-induced hepatotoxicity: potential role of PPARγ and Nrf2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allantoin from Valuable Romanian Animal and Plant Sources with Promising Anti-Inflammatory Activity as a Nutricosmetic Ingredient [mdpi.com]

- 13. In-vitro Antioxidant Activities of the Ethanolic Extracts of Some Contained-Allantoin Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro antioxidant activity of glycyrrhetinic acid derivatives tested with the cytochrome P450/NADPH system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. [PDF] Final Report of the Safety Assessment of Allantoin and Its Related Complexes | Semantic Scholar [semanticscholar.org]

- 20. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycyrrhetinic acid inhibits contact hypersensitivity induced by trichophytin via dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 18β-Glycyrrhetinic acid suppresses allergic airway inflammation through NF-κB and Nrf2/HO-1 signaling pathways in asthma mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanisms of Allantoin and Glycyrrhetinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory pathways associated with Allantoin (B1664786) and Glycyrrhetinic Acid. Both compounds exhibit potent anti-inflammatory properties through distinct and overlapping molecular mechanisms. Allantoin primarily modulates cytokine expression and inhibits the NF-κB signaling pathway. Glycyrrhetinic Acid exerts its effects through the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), leading to an indirect increase in local glucocorticoid activity, as well as by directly modulating key inflammatory signaling cascades including NF-κB and MAPK, and inhibiting the cyclooxygenase-2 (COX-2) enzyme. This document summarizes the quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Allantoin, a diureide of glyoxylic acid, and Glycyrrhetinic Acid, a pentacyclic triterpenoid (B12794562) derived from licorice root, are two naturally-derived compounds that have garnered significant interest for their anti-inflammatory properties.[1][2][3] This guide elucidates the core molecular pathways through which these compounds mitigate the inflammatory response.

Allantoin: Anti-inflammatory Pathways

Allantoin exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on the suppression of pro-inflammatory cytokine production and the inhibition of key signaling pathways.[4]

Modulation of Pro-inflammatory Cytokines

Allantoin has been demonstrated to downregulate the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This reduction in cytokine levels helps to dampen the inflammatory cascade. In some contexts, Allantoin has also been shown to decrease the levels of IL-4 and IL-5.[5] In studies on pseudoallergic reactions, allantoin was found to reduce the levels of TNF-α, IL-8, and MCP-1.[6][7]

Inhibition of the NF-κB Signaling Pathway

A central mechanism of Allantoin's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, Allantoin effectively suppresses the transcription of pro-inflammatory genes.

Attenuation of Oxidative Stress

Allantoin has been shown to mitigate oxidative stress, which is closely linked to inflammation.[8] One proposed mechanism involves the activation of the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes.

Inhibition of Mast Cell Degranulation

Allantoin can inhibit the degranulation of mast cells, which are key players in allergic and inflammatory responses.[6][7] This inhibition is associated with the suppression of the Ca2+/PLCγ/IP3R signaling pathway, leading to a reduction in the release of histamine (B1213489) and other inflammatory mediators.[6]

Glycyrrhetinic Acid: Anti-inflammatory Pathways

Glycyrrhetinic Acid employs a dual strategy to combat inflammation: an indirect mechanism involving the modulation of endogenous corticosteroids and direct actions on inflammatory signaling pathways.[9][10]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

The most well-characterized mechanism of Glycyrrhetinic Acid is its potent inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[9][11][12] This enzyme is responsible for the conversion of active cortisol to inactive cortisone.[11] By inhibiting 11β-HSD2 in tissues, Glycyrrhetinic Acid increases the local bioavailability of cortisol, thereby potentiating its anti-inflammatory effects.[9][11]

Direct Modulation of Inflammatory Signaling Pathways

Beyond its effects on cortisol metabolism, Glycyrrhetinic Acid directly interferes with key inflammatory signaling cascades:

-

NF-κB Pathway Inhibition: Similar to Allantoin, Glycyrrhetinic Acid suppresses the activation of NF-κB, a central regulator of inflammation.[9][11] This leads to a downstream reduction in the expression of pro-inflammatory genes.

-

MAPK Pathway Interference: Glycyrrhetinic Acid has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory mediators.[11][13]

-

PI3K Pathway Inhibition: Studies have indicated that Glycyrrhetinic Acid can inhibit the Phosphoinositide 3-kinase (PI3K) pathway, contributing to its anti-inflammatory effects.[9][14]

Inhibition of Pro-inflammatory Mediators

Glycyrrhetinic Acid effectively reduces the production of a wide range of pro-inflammatory molecules:

-

Cytokine Suppression: It inhibits the production of TNF-α, IL-6, and IL-1β.[9][14]

-

COX-2 Inhibition: Glycyrrhetinic Acid and its derivatives can inhibit the activity of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16][17] This leads to a reduction in Prostaglandin E2 (PGE2) levels.[9]

-

Nitric Oxide (NO) Reduction: It suppresses the production of nitric oxide, another important inflammatory mediator.[9][14]

Quantitative Data

The following table summarizes quantitative data regarding the anti-inflammatory effects of Allantoin and Glycyrrhetinic Acid from various in vitro and in vivo studies.

| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |

| Allantoin | Cytokine Release | Compound 48/80-stimulated RBL-2H3 cells | Dose-dependent | Reduction in TNF-α, IL-8, and MCP-1 levels | [6][7] |

| Glycyrrhetinic Acid Derivative | HSC-T6 Cell Proliferation | TGF-β1-activated HSC-T6 cells | IC50: 17.6 µM and 30.3 µM | Inhibition of cell proliferation | [15] |

| Glycyrrhetinic Acid | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | 25–75 μM | Significant inhibition of NO production | [14] |

| Glycyrrhetinic Acid | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | 25–75 μM | Significant inhibition of PGE2 production | [14] |

| Glycyrrhetinic Acid | Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | 25–75 μM | Dose-dependent reduction | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of Allantoin and Glycyrrhetinic Acid.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line (RAW 264.7), rat basophilic leukemia cell line (RBL-2H3), and hepatic stellate cell line (HSC-T6) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Allantoin or Glycyrrhetinic Acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Compound 48/80.

Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with the test compound for 1 hour.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL).

-

After 24 hours of incubation, the culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

Absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Quantification by ELISA

-

Cell culture supernatants or serum samples are collected.

-

The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, a capture antibody specific for the cytokine of interest is coated onto a 96-well plate.

-

Samples and standards are added to the wells and incubated.

-

A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is measured at 450 nm, and the cytokine concentration is calculated from the standard curve.

Western Blot Analysis for Signaling Proteins

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-IκBα, IκBα, COX-2, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models of Inflammation

-

LPS-induced Systemic Inflammation: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response. Test compounds are administered prior to or following the LPS challenge. Serum and tissues are collected for analysis of inflammatory markers.

-

Carrageenan-induced Paw Edema: Carrageenan is injected into the paw of a rodent to induce localized inflammation. The volume of the paw is measured at various time points after administration of the test compound to assess its anti-edema effect.

Visualization of Signaling Pathways

The following diagrams illustrate the key anti-inflammatory signaling pathways modulated by Allantoin and Glycyrrhetinic Acid.

Caption: Allantoin's anti-inflammatory mechanism via NF-κB inhibition and SIRT1/Nrf2 activation.

Caption: Glycyrrhetinic Acid's multifaceted anti-inflammatory actions.

Caption: General workflow for in vitro anti-inflammatory assays.

References

- 1. myrevea.com [myrevea.com]

- 2. Allantoin – healing and anti‑inflammatory properties - Pediatria i Medycyna Rodzinna [pimr.pl]

- 3. researchgate.net [researchgate.net]

- 4. cosmeticscience.net [cosmeticscience.net]

- 5. longdom.org [longdom.org]

- 6. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo [mdpi.com]

- 7. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Attenuating effects of allantoin on oxidative stress in a mouse model of nonalcoholic steatohepatitis: role of SIRT1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory mechanism of Glycyrrhetinic acid and its derivatives [journal.dmu.edu.cn]

- 11. What is the mechanism of Glycyrrhetinic Acid? [synapse.patsnap.com]

- 12. Effect of glycyrrhetinic acid on 11 beta-hydroxysteroid dehydrogenase activity in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and anti-hepaticfibrosis of glycyrrhetinic acid derivatives with inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjarr.com [wjarr.com]

Allantoin Glycyrrhetinic Acid: A Synergistic Approach to Advanced Wound Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The complex of Allantoin (B1664786) and Glycyrrhetinic Acid presents a promising, yet underexplored, therapeutic strategy for accelerating wound healing. This technical guide synthesizes the existing body of research on the individual components, Allantoin and Glycyrrhetinic Acid, to elucidate the potential synergistic mechanisms of their combination. Allantoin is a well-established agent known to promote cellular proliferation and tissue regeneration, while Glycyrrhetinic Acid, the active metabolite of glycyrrhizin, offers potent anti-inflammatory properties. This document provides a comprehensive overview of their individual and combined proposed mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative data from relevant studies. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of tissue repair and regenerative medicine.

Introduction

Wound healing is a complex and highly regulated physiological process involving distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1] Disruptions in any of these phases can lead to delayed healing or the formation of chronic wounds. The ideal therapeutic agent for wound healing should therefore modulate the inflammatory response, promote cell proliferation and migration, and support the synthesis and remodeling of the extracellular matrix (ECM).

Allantoin, a diureide of glyoxylic acid, has been utilized for its healing, soothing, and anti-irritating properties.[2] It is known to stimulate healthy tissue formation.[2] Glycyrrhetinic Acid, a pentacyclic triterpenoid (B12794562) derived from licorice root, is recognized for its significant anti-inflammatory effects.[3] The combination of these two molecules into a single complex, Allantoin Glycyrrhetinic Acid, is designed to leverage the complementary actions of each component to create a more effective wound healing agent that can both soothe irritation and actively promote tissue regeneration.[3]

This guide will delve into the scientific underpinnings of Allantoin and Glycyrrhetinic Acid's roles in wound healing and propose a framework for investigating the therapeutic potential of their combined form.

Mechanism of Action

While direct research on the this compound complex is limited, a robust understanding of its potential mechanism can be derived from the well-documented activities of its individual constituents. The proposed synergistic effect lies in the dual-action approach: Glycyrrhetinic Acid's potent anti-inflammatory action creates a favorable environment for the proliferative and regenerative effects of Allantoin to proceed optimally.

Allantoin: The Regenerative Agent

Allantoin's primary contribution to wound healing is its ability to promote cellular proliferation and ECM synthesis.[4][5] Studies suggest that allantoin's wound healing mechanism involves the regulation of the inflammatory response and stimulation of fibroblastic proliferation.[4][5] It has been observed to accelerate the re-establishment of normal skin.[4][5] In vivo studies on rats have shown that topical application of allantoin leads to a reduction in inflammatory cells and an earlier deposition of collagen, a key component of the ECM.[6] This suggests a role in both modulating the initial inflammatory phase and promoting the subsequent proliferative phase of healing.[6]

Glycyrrhetinic Acid: The Anti-inflammatory Modulator

Glycyrrhetinic acid is known to accelerate wound regeneration in various fibroblast cell lines.[3] Its derivatives have been shown to encourage cell migration, a critical process in wound closure, and to regulate the expression of inflammatory chemokines.[3] By mitigating the inflammatory response, Glycyrrhetinic Acid can prevent the prolonged inflammation that often characterizes chronic wounds, thereby setting the stage for effective tissue repair.

Proposed Synergistic Mechanism of this compound

The combination of Allantoin and Glycyrrhetinic Acid is hypothesized to create a synergistic effect by addressing two critical aspects of wound healing simultaneously. Glycyrrhetinic Acid first acts to dampen the inflammatory cascade, reducing redness and irritation.[3] This controlled inflammatory environment then allows Allantoin to more effectively stimulate fibroblast proliferation and migration, leading to accelerated collagen deposition and ECM remodeling. This dual-pronged approach is expected to lead to faster and more organized wound closure compared to the application of either agent alone.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from separate studies on Allantoin and Glycyrrhetinic Acid, providing a basis for expected outcomes when studying the combined complex.

Table 1: Effect of Allantoin on Wound Healing in a Rat Model

| Time Point | Parameter | Control Group | 5% Allantoin Emulsion Group |

| Day 3 | Inflammatory Cell Infiltration | +++ (Intense) | + (Discrete) |

| Collagen Deposition | - (Absent) | + (Discrete) | |

| Day 7 | Inflammatory Cell Infiltration | ++ (Moderate) | + (Discrete) |

| Collagen Deposition | + (Discrete) | ++ (Moderate) | |

| Day 14 | Inflammatory Cell Infiltration | + (Discrete) | - (Absent) |

| Collagen Deposition | ++ (Moderate) | +++ (Intense) | |

| Data adapted from a study on the histological profile of wound healing induced by allantoin.[1][7][8] The intensity of histological parameters was evaluated on a qualitative scale. |

Table 2: Comparative Healing Times in Human Subjects

| Injury Depth | Treatment | Healing Time (Days) |

| Mild/Superficial | 1% Glycyrrhetinic Acid Cream | 5-6 |

| Neomycin Cream | 9-10 | |

| Deeper Injuries | 1% Glycyrrhetinic Acid Cream | 8-9 |

| Neomycin Cream | 11-12 | |

| Data from a study examining the capacity of pure glycyrrhetinic acid on wounds in humans.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the wound healing efficacy of this compound.

In Vitro Scratch Wound Healing Assay

This assay is fundamental for assessing the effect of a compound on cell migration, a key component of the proliferative phase of wound healing.

Protocol:

-

Cell Seeding: Plate human dermal fibroblasts or keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and then add a culture medium containing various concentrations of this compound. A vehicle control and a positive control (e.g., a known growth factor) should be included.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.

References

- 1. researchgate.net [researchgate.net]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. myrevea.com [myrevea.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. specialchem.com [specialchem.com]

- 6. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]

- 7. ewg.org [ewg.org]

- 8. researchgate.net [researchgate.net]

Allantoin Glycyrrhetinic Acid: A Synergistic Alliance in Dermatological Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The combination of Allantoin (B1664786) and Glycyrrhetinic Acid presents a compelling synergistic partnership in the realm of dermatological science. This technical guide delves into the core mechanisms, experimental validation, and therapeutic potential of this combination, targeting researchers, scientists, and drug development professionals. Allantoin, a notable cell proliferant and soothing agent, complements the potent anti-inflammatory and barrier-restoring properties of Glycyrrhetinic Acid, the active metabolite of glycyrrhizin (B1671929) from licorice root. This document synthesizes the available scientific data, presenting quantitative findings in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows using the DOT language for Graphviz. The convergence of their individual mechanisms of action suggests a multifaceted approach to treating inflammatory skin conditions, promoting wound healing, and enhancing overall skin health.

Introduction

In the pursuit of advanced dermatological solutions, the strategic combination of active ingredients is paramount to achieving enhanced efficacy and safety. Allantoin and Glycyrrhetinic Acid, two well-established compounds, have individually demonstrated significant benefits for skin health. Allantoin is renowned for its keratolytic, moisturizing, and wound-healing properties[1]. Glycyrrhetinic Acid is a powerful anti-inflammatory agent with a mechanism of action that intersects with key inflammatory cascades[2][3]. The complex of Allantoin and Glycyrrhetinic Acid is designed to harness these complementary activities, offering a superior therapeutic profile for a range of dermatological applications, from soothing irritated skin to promoting the resolution of inflammatory dermatoses[4][5]. This guide provides a comprehensive technical overview of the science underpinning this potent combination.

Mechanism of Action

The efficacy of the Allantoin and Glycyrrhetinic Acid combination stems from their distinct yet complementary mechanisms of action, which together orchestrate a powerful anti-inflammatory, regenerative, and barrier-protective effect on the skin.

Allantoin: The Regenerative Soother

Allantoin's multifaceted activity contributes significantly to skin homeostasis and repair. Its primary functions include:

-

Keratolytic and Moisturizing Effects: Allantoin facilitates the shedding of dead skin cells and increases the water content of the extracellular matrix, leading to smoother, more hydrated skin[6].

-

Wound Healing and Cell Proliferation: It stimulates the proliferation of fibroblasts and keratinocytes, crucial for the regeneration of skin tissue and acceleration of wound healing[7][8]. Studies suggest this is achieved by regulating the inflammatory response and promoting the synthesis of the extracellular matrix[7][9].

-

Anti-inflammatory Action: Allantoin modulates the inflammatory response by downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), believed to be mediated through the inhibition of the NF-κB signaling pathway[1].

Glycyrrhetinic Acid: The Potent Anti-inflammatory

Glycyrrhetinic Acid, a pentacyclic triterpenoid, exerts its profound anti-inflammatory effects through several key pathways:

-

Inhibition of Inflammatory Mediators: It is known to inhibit crucial inflammatory enzymes and pathways. Research has shown its ability to suppress the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2[9][10].

-

Cytokine Modulation: Glycyrrhetinic Acid significantly reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[11][12].

-

Skin Barrier Function: Studies have indicated that topical application of glycyrrhetinic acid can improve skin barrier function by reducing transepidermal water loss (TEWL) in models of allergic contact dermatitis[13].

Synergistic Interaction

The combination of Allantoin and Glycyrrhetinic Acid is predicated on a synergistic interplay of their individual properties. While direct studies on the specific synergistic mechanisms are limited, the convergence of their anti-inflammatory pathways suggests a multi-pronged attack on the inflammatory cascade. Allantoin's ability to promote tissue regeneration and Glycyrrhetinic Acid's potent anti-inflammatory action create an optimal environment for skin healing and restoration of a healthy skin barrier.

Quantitative Data from In Vitro and In Vivo Studies

While studies focusing exclusively on the Allantoin-Glycyrrhetinic Acid complex are not abundant in publicly available literature, valuable insights can be drawn from research on formulations containing these active ingredients.

A study investigating a combination of allantoin, bisabolol, D-panthenol, and dipotassium (B57713) glycyrrhizinate (AB5D) on UVB-exposed human epidermal keratinocytes demonstrated a significant reduction in key inflammatory mediators.

Table 1: Effect of a Combination Containing Allantoin and Dipotassium Glycyrrhizinate on UVB-Induced Inflammatory Markers in Keratinocytes[6][14]

| Inflammatory Marker | Treatment | Result |

| Prostaglandin E2 (PGE2) | AB5D Combination | Significant reduction in production |

| Interleukin-1α (IL-1α) | AB5D Combination | Reduction |

| Interleukin-6 (IL-6) | AB5D Combination | Reduction |

| Interleukin-8 (IL-8) | AB5D Combination | Reduction |

| TNF-α | AB5D Combination | Reduction |

| Mitochondrial Superoxide | AB5D Combination | Reduction |

Note: The data is from a combination of four active ingredients and the individual contribution of the Allantoin-Glycyrrhetinic Acid pairing cannot be isolated.

In vivo studies on allantoin have demonstrated its efficacy in wound healing. A study on Wistar rats with open wounds treated with a 5% allantoin emulsion showed a significant reduction in inflammatory cells and an increase in collagen deposition.

Table 2: Histological Analysis of Wound Healing with 5% Allantoin in Wistar Rats[15]

| Parameter | Day 3 | Day 7 | Day 14 |

| Inflammatory Cells | |||

| Control Group | High | Peak | High |

| Allantoin Group | Reduced | Reduced | Significantly Reduced |

| Collagen Deposition | |||

| Control Group | Low | Moderate | Moderate |

| Allantoin Group | Stimulated | High | High |

Clinical studies on glycyrrhetinic acid have confirmed its anti-inflammatory effects in human subjects. A study on patients with mild rosacea showed that a cream containing 18-beta glycyrrhetinic acid significantly reduced erythema after 10 days of treatment[16].

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the assessment of Allantoin and Glycyrrhetinic Acid.

In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE)

This protocol is based on the OECD Test Guideline 439 and is suitable for assessing the irritation potential of topical ingredients.

-

Model: Reconstructed Human Epidermis (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

Tissue Preparation: Upon receipt, equilibrate the RHE tissues in culture medium overnight at 37°C, 5% CO2.

-

Test Substance Application: Apply the test substance (e.g., a formulation containing Allantoin Glycyrrhetinic Acid) topically to the epidermis. For solids, moisten the surface with deionized water before application. Use a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., PBS).

-

Exposure: Incubate for 60 minutes at 37°C, 5% CO2.

-

Rinsing: Thoroughly rinse the test substance from the tissue surface with PBS.

-

Post-incubation: Transfer the tissues to fresh culture medium and incubate for 42 hours.

-

Viability Assay (MTT Assay):

-

Incubate tissues in MTT solution (1 mg/mL) for 3 hours.

-

Extract the formazan (B1609692) product with isopropanol.

-

Measure the optical density at 570 nm.

-

-

-

Endpoint: A reduction in tissue viability below 50% compared to the negative control indicates an irritant potential[1][2][17].

-

Additional Endpoint: The culture medium can be collected after the post-incubation period to measure the release of inflammatory cytokines (e.g., IL-1α) using ELISA kits.

In Vivo Wound Healing Assay (Excisional Wound Model)

This protocol outlines a common in vivo model to assess the wound healing properties of topical formulations.

-

Animal Model: Wistar rats or BALB/c mice.

-

Procedure:

-

Anesthesia and Wound Creation: Anesthetize the animal and create a full-thickness excisional wound on the dorsal side using a sterile biopsy punch.

-

Grouping: Divide animals into groups: untreated control, placebo (vehicle) control, and test group (topical application of the this compound formulation).

-

Treatment: Apply the respective formulations to the wound area daily.

-

Wound Area Measurement: Trace the wound area on transparent paper at regular intervals (e.g., days 0, 3, 7, 14) and calculate the percentage of wound contraction.

-

Histological Analysis: On specified days, euthanize a subset of animals from each group and collect the wound tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin for cellular infiltration, Masson's Trichrome for collagen deposition).

-

-

Endpoints:

Quantification of Erythema Reduction

This protocol describes a method to quantify the reduction of skin redness, a key sign of inflammation.

-

Model: Human volunteers with induced erythema (e.g., via UV irradiation or application of a chemical irritant like methyl nicotinate)[3][18].

-

Procedure:

-

Baseline Measurement: Measure the baseline skin color using a chromameter or a calibrated digital imaging system. The a* value (red-green axis) is the primary parameter for erythema.

-

Erythema Induction: Induce a controlled erythema on designated test sites on the skin (e.g., the back)[10].

-

Product Application: Apply the test formulation (containing this compound) and a placebo to separate test sites.

-

Post-application Measurements: Measure the a* value at multiple time points after application.

-

-

Endpoint: The change in the a* value from baseline and in comparison to the placebo-treated site indicates the efficacy of the formulation in reducing erythema[19].

Conclusion

The combination of Allantoin and Glycyrrhetinic Acid represents a sophisticated approach to dermatological therapy. Their synergistic action on key inflammatory and regenerative pathways provides a robust foundation for the development of effective treatments for a variety of skin conditions characterized by inflammation, impaired barrier function, and compromised healing. The experimental protocols detailed in this guide offer a framework for the continued investigation and substantiation of the clinical benefits of this potent combination. Further research focusing on the precise synergistic mechanisms and clinical trials on the this compound complex are warranted to fully elucidate its therapeutic potential and solidify its position in evidence-based dermatological practice.

References

- 1. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ketmarket.eu [ketmarket.eu]

- 3. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. medium.com [medium.com]

- 9. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The UV Erythema Test as a Model to Investigate the Anti-Inflammatory Potency of Topical Preparations – Reevaluation and Optimization of the Method | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The combination of allantoin, bisabolol, D-panthenol and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The erythema Q‐score, an imaging biomarker for redness in skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origins of Allantoin Glycyrrhetinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) Glycyrrhetinic Acid is a conjugate molecule esteemed in dermatological and cosmetic formulations for its pronounced soothing and skin-protecting properties. This technical guide delves into the origins of this compound, meticulously tracing the synthesis and natural sources of its constituent components: Allantoin and Glycyrrhetinic Acid. The document provides a comprehensive overview of their individual physicochemical properties, detailed experimental protocols for their preparation, and an exploration of the molecular signaling pathways through which they exert their biological effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of advanced therapeutic and cosmetic agents.

Introduction

Allantoin Glycyrrhetinic Acid is a complex formed from two bioactive molecules: Allantoin and Glycyrrhetinic Acid[1]. This combination leverages the synergistic potential of a well-established skin protectant and a potent anti-inflammatory agent. The resulting complex is utilized in a variety of cosmetic and therapeutic products, including shaving creams, skin cleansers, moisturizers, and night creams, to soothe irritated skin, reduce redness, and promote healing[2]. This guide will deconstruct the origins of this compound by first examining its individual components.

Allantoin: Origins and Synthesis

Allantoin, chemically known as (2,5-dioxo-4-imidazolidinyl) urea (B33335), is a heterocyclic organic compound[3]. It is a diureide of glyoxylic acid and plays a role as a metabolic intermediate in most organisms, though not in humans[4].

Natural Sources

Historically, Allantoin was recognized for its presence in botanical extracts, most notably from the comfrey (B1233415) plant (Symphytum officinale), where it is found in the roots and leaves[5]. It is also a natural metabolic byproduct in many plants, animals, and bacteria, resulting from the oxidation of uric acid[5]. In most mammals, excluding humans and higher apes, allantoin is the primary form in which nitrogenous waste is excreted in the urine[3].

Chemical Synthesis

For commercial applications, particularly in cosmetics and pharmaceuticals, allantoin is predominantly synthesized to ensure purity and consistency[5]. The primary synthetic routes include:

-

Oxidation of Uric Acid: This method involves the oxidation of uric acid using oxidizing agents such as potassium permanganate[6].

-

Reaction of Urea and Glyoxylic Acid: This is a common industrial method where urea is reacted with glyoxylic acid[3].

-

Heating Urea with Dichloroacetic Acid: Another established synthetic pathway involves the reaction of urea with a disubstituted acetic acid like dichloroacetic acid[6].

Glycyrrhetinic Acid: Origins and Extraction

Glycyrrhetinic Acid is a pentacyclic triterpenoid (B12794562) derivative of the beta-amyrin (B1666858) type and is the aglycone of glycyrrhizin (B1671929).

Natural Source

The primary natural source of Glycyrrhetinic Acid is the root of the licorice plant, Glycyrrhiza glabra[7]. Within the plant, it exists as glycyrrhizin, a triterpenoid saponin (B1150181) glycoside, which is responsible for the sweet taste of licorice root.

Extraction and Hydrolysis

The extraction of Glycyrrhetinic Acid from licorice root is a multi-step process:

-